![molecular formula C17H16N2O2 B3006511 N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide CAS No. 1423760-84-2](/img/structure/B3006511.png)
N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f] benzofuran-3-yl)acetamide
The compound N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f] benzofuran-3-yl)acetamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its unique structure. While the specific compound is not directly studied in the provided papers, related compounds and functional groups have been investigated, which can shed light on the potential characteristics and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves direct acylation reactions and cyclization processes. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involved regioselective attacks and cyclization by the cyanoacetamido moiety on various chemical reagents . These methods could potentially be adapted for the synthesis of N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f] benzofuran-3-yl)acetamide.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystallography . This method provides detailed information about the solid-state properties of these compounds, including their molecular conformations and intermolecular interactions. The molecular structure of the compound would likely be complex, with the potential for interesting conformational dynamics due to the presence of the cyclopropyl and benzofuran moieties.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various contexts. For example, the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 enzymes leads to a variety of products, including cyclopropanone hydrate and 3-hydroxypropionaldehyde . Additionally, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide resulted in unexpected products due to a Beckmann-type rearrangement . These studies suggest that the compound may also undergo interesting chemical transformations under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For instance, the colorimetric sensing behavior of certain benzamide derivatives for fluoride anions was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . The thermolysis of an N-methylacetamido cyclopropane resulted in the formation of a cyclopentenone, demonstrating the thermal reactivity of the cyclopropane moiety . These findings indicate that N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f] benzofuran-3-yl)acetamide may exhibit unique physical and chemical properties that could be exploited in various applications, such as sensing or as a synthetic intermediate in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
This compound falls within the broader category of chemicals that exhibit potential for various applications in scientific research due to their structural and functional properties. The literature reveals research on compounds with similar structures, highlighting their synthesis, potential biological activities, and applications in developing therapeutic agents.
Synthesis and Structural Modification
Chemical synthesis techniques, such as the Kulinkovich cyclopropanation, are pivotal in constructing N-acyliminium ions and related compounds, enabling the efficient synthesis of bi- and tricyclic lactams. Such methodologies are essential for developing compounds with potential therapeutic applications, indicating the significance of structural modification in drug discovery (Ollero et al., 1999).
Anticonvulsant Potential
Research on benzofuran-acetamide scaffolds, similar in structure to the compound , has demonstrated potential anticonvulsant activity. These compounds have been synthesized and evaluated against the maximal electroshock induced seizures model in mice, showing promising results in preventing seizure spread at low doses. Such findings underscore the therapeutic potential of structurally related compounds in treating epilepsy (Shakya et al., 2016).
Antimicrobial and Antitumor Activities
Compounds bearing the benzofuran moiety have been investigated for their antimicrobial and cytotoxic activities, highlighting the versatility of these structures in medicinal chemistry. Novel azetidine-2-one derivatives of 1H-benzimidazole, for example, exhibit significant antibacterial and cytotoxic properties in vitro, suggesting the potential of benzofuran derivatives in developing new antimicrobial and anticancer agents (Noolvi et al., 2014).
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-10-17(4-5-17)19-16(20)8-13-9-21-15-7-12-3-1-2-11(12)6-14(13)15/h6-7,9H,1-5,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVLPWRZEXHMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC=C3CC(=O)NC4(CC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)
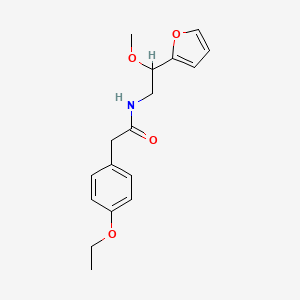

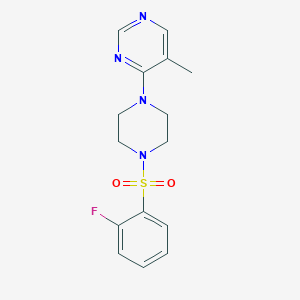


![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3006439.png)
![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)
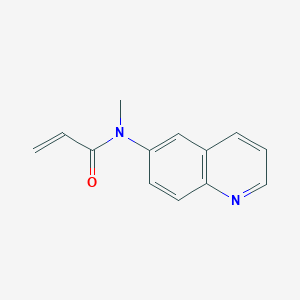
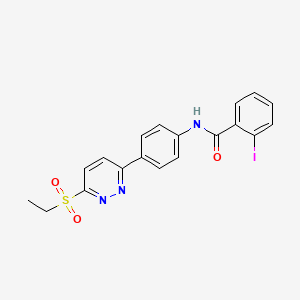
![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)
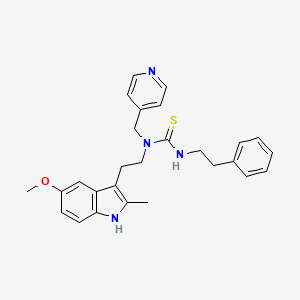
![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)